6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
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Overview
Description
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . It belongs to the family of benzodioxine and benzodioxole derivatives. This compound is characterized by the presence of a chloro group at the 6th position and an aldehyde group at the 8th position on the benzodioxine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde typically involves the chlorination of 4H-1,3-benzodioxine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-4H-1,3-benzodioxine-8-carboxylic acid.
Reduction: 6-chloro-4H-1,3-benzodioxine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-4H-1,3-benzodioxine: Similar structure but with an additional chloro group.
4H-1,3-benzodioxine-8-carbaldehyde: Lacks the chloro group at the 6th position.
Uniqueness
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASTDAKRGECGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=O)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398320 |
Source
|
Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63944-31-0 |
Source
|
Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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